5-Methylpyridine-2,3-dicarboxylic acid

描述

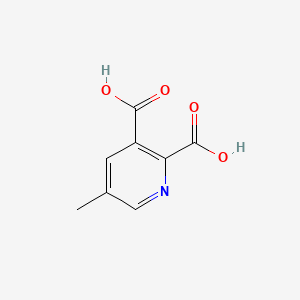

5-Methylpyridine-2,3-dicarboxylic acid (CAS: 53636-65-0) is a pyridine derivative with two carboxylic acid groups at the 2- and 3-positions and a methyl substituent at the 5-position. Its molecular formula is C₉H₇NO₄, and it serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via esterification of diethyl oxalate with methyl methoxy acetate and methylacroline in the presence of sodium methoxide and toluene, followed by hydrolysis with sodium hydroxide and sulfuric acid .

属性

IUPAC Name |

5-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJMXOJEHMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886066 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53636-65-0 | |

| Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxidation of 8-Substituted Quinolines

One of the primary methods for synthesizing 5-methylpyridine-2,3-dicarboxylic acid involves the oxidation of 8-substituted quinolines, particularly 3-methyl-8-hydroxyquinoline derivatives, using hydrogen peroxide in alkaline media.

- A mixture of 3-methyl-8-hydroxyquinoline hydrochloride is stirred with aqueous potassium hydroxide.

- Hydrogen peroxide (30% w/w) is added gradually over 1.5 hours at 75–80°C.

- The reaction mixture is maintained at 75–80°C for 2 hours, then heated to 90–95°C for 1 hour.

- After cooling to about 35°C, the mixture is acidified with hydrochloric acid to pH 1.6–1.8.

- The resulting slurry is stirred, filtered, washed, and dried to yield the product.

- Typical isolated yields are around 58–78% depending on conditions.

- Purity of the product ranges from 96% to 98.8% by HPLC analysis.

- The product is obtained as an off-white to light yellow solid.

- The method can be conducted continuously by controlled addition of reagents.

- High purity product is achievable with relatively mild conditions.

| Parameter | Condition/Value |

|---|---|

| Starting material | 3-methyl-8-hydroxyquinoline hydrochloride (20 g, 0.102 mol) |

| Base | 26.4% aqueous potassium hydroxide (145.6 g, 0.665 mol) |

| Oxidant | Hydrogen peroxide (30%, 92.7 g, 0.818 mol) |

| Temperature | 75–80°C (oxidation), then 90–95°C (final heating) |

| Reaction time | 1.5 h addition + 3 h total reaction |

| Acidification pH | 1.6–1.8 |

| Product yield | 14.6 g (96.1% purity) |

This method is described in detail in US Patent US4816588A and related literature.

Oxidation of Quinoline Using Sodium Chlorate in Acidic Medium

Another established method involves the oxidation of quinoline derivatives with sodium chlorate in an aqueous acidic medium, often catalyzed by copper oxide.

- Quinoline is mixed with copper oxide and acid (about 5 equivalents per liter).

- Sodium chlorate solution is added incrementally over 2–4 hours at 99–101°C.

- The reaction proceeds for 10–12 hours, during which copper quinolinate precipitates.

- The crude copper salt is filtered and then treated with caustic soda (and optionally formaldehyde) to convert it to the disodium salt.

- Acidification of the disodium salt yields the free this compound.

- Copper salt yields range from 72% to 82% of theoretical.

- Final acid yields vary from 55% to 62% with purity around 98%.

- Suitable for large-scale industrial production.

- Copper oxide catalyst is regenerated during the process.

| Parameter | Condition/Value |

|---|---|

| Reaction temperature | 99–101°C |

| Sodium chlorate addition | 2–4 hours incremental addition |

| Total reaction time | 10–12 hours |

| Catalyst | Copper oxide |

| Product yield | 55–62% (acid) |

| Purity | ~98% |

This method is detailed in European Patent EP0232118A2.

Nitration and Subsequent Treatment of 3-Methyl-8-hydroxyquinoline

A nitration approach involves treating 3-methyl-8-hydroxyquinoline with concentrated nitric acid at elevated temperatures, followed by formic acid treatment and purification.

Process Summary:

- 3-methyl-8-hydroxyquinoline is added to 70% nitric acid at 80–100°C over 1 hour.

- The mixture is heated at 100–105°C for 4 hours.

- After cooling to 85°C, 88% formic acid is added over 20 minutes.

- The mixture is further heated, cooled, stirred, filtered, and washed with acetone.

- The product is dried to yield this compound.

- Yields reported are 58.6% to 78.6%.

- Purity ranges from 97.4% to 98.8% by HPLC.

- Straightforward nitration and oxidation in one pot.

- High purity product with moderate yield.

This method is described in EP0594993A1 and related patent documents.

Conversion from 5-Chloromethylpyridine-2,3-dicarboxylic Acid Derivatives

Derivatives such as 5-chloromethylpyridine-2,3-dicarboxylic acid or its anhydrides can be converted to 5-methoxymethyl or 5-methyl derivatives by nucleophilic substitution with alkali metal methanolate.

- 5-chloromethylpyridine-2,3-dicarboxylic acid or its diesters are reacted with alkali metal methanolate in molar excess.

- Reaction conditions vary depending on starting material (acid, anhydride, or ester).

- The substitution yields 5-methoxymethyl derivatives, which can be further processed to the acid.

- Molar excess of alkali metal methanolate ranges from 1.0 to 4.5 depending on substrate.

- The dimethyl ester is often preferred as starting material for better control.

This method is outlined in patent NL1006596C2.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 3-methyl-8-hydroxyquinoline | 3-methyl-8-hydroxyquinoline hydrochloride | H2O2, KOH, 75–95°C, acidification pH 1.6–1.8 | 58–78 | 96–98.8 | Continuous possible, mild conditions |

| Oxidation of quinoline with sodium chlorate | Quinoline + CuO catalyst | NaClO3, acidic medium, 99–101°C, 10–12 h | 55–62 | ~98 | Industrial scale, copper catalyst |

| Nitration of 3-methyl-8-hydroxyquinoline | 3-methyl-8-hydroxyquinoline | HNO3 (70%), 80–105°C, formic acid treatment | 58.6–78.6 | 97.4–98.8 | One-pot nitration and oxidation |

| Substitution on 5-chloromethyl derivatives | 5-chloromethylpyridine-2,3-dicarboxylic acid or esters | Alkali metal methanolate, molar excess | N/A | N/A | For derivative synthesis, not direct acid |

Research Findings and Industrial Insights

- The oxidation of 3-methyl-8-hydroxyquinoline with hydrogen peroxide is a well-documented, efficient route yielding high purity product suitable for pharmaceutical intermediates.

- Sodium chlorate oxidation with copper oxide catalyst is favored for large-scale production due to catalyst recyclability and robust process control.

- Nitration followed by formic acid treatment offers a direct synthetic route with moderate to good yields and high purity, useful for laboratory-scale synthesis.

- Derivative transformations via nucleophilic substitution provide access to functionalized analogs but are less commonly used for direct acid preparation.

- Quality control and supply chain management are critical in industrial settings to ensure consistent product quality, as exemplified by manufacturers like Ningbo Inno Pharmchem Co., Ltd.

化学反应分析

Types of Reactions: 5-Methylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: N-bromosuccinimide (NBS) is frequently used for bromination reactions.

Major Products Formed:

科学研究应用

Synthesis and Derivatives

The compound can be synthesized through various methods, including the oxidation of substituted quinolines and bromination reactions. Its derivatives, such as dimethyl esters, are also utilized in further chemical synthesis.

Applications in Scientific Research

- Organic Synthesis

- Biological Activity

-

Material Science

- Polymer Chemistry : The acid can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial effects of this compound and its derivatives against various bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for new antibiotic formulations.

Case Study 2: Synthesis of Herbicides

Research on the synthesis of herbicides using this compound demonstrated its effectiveness as a precursor for creating herbicidal compounds with improved efficacy and reduced environmental impact. The study highlighted the compound's role in developing sustainable agricultural practices .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Pyridine derivatives |

| Pharmaceuticals | Intermediates for drugs | Antibacterial agents |

| Agrochemicals | Herbicide synthesis | Imidazolinone class |

| Material Science | Enhancing polymer properties | Polymer composites |

作用机制

The mechanism of action of 5-Methylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. For example, in the synthesis of herbicides, the compound acts as a precursor that undergoes further chemical modifications to produce active ingredients that inhibit specific enzymes in plants .

相似化合物的比较

Key Properties :

- Appearance : Typically a white to off-white crystalline solid.

- Solubility: Moderately soluble in polar solvents like water and ethanol.

- Applications : Used in coordination chemistry, polymer synthesis, and as a precursor for bioactive molecules .

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinedicarboxylic Acids

Differences in substituent positions significantly alter chemical reactivity and biological activity:

Key Insight : The 5-methyl group in the target compound enhances steric hindrance compared to unsubstituted isomers, affecting coordination with metal ions and bioavailability .

Ester Derivatives

Esterification modulates solubility and reactivity:

Key Insight : Ester derivatives exhibit improved lipid solubility, making them more suitable for pharmaceutical formulations than the parent acid .

Substituted Derivatives

Functional group variations influence biological activity:

Key Insight : The methoxymethyl group in 143382-03-0 enhances steric bulk and electron-donating effects, altering ligand-metal binding compared to the methyl group in the target compound .

生物活性

5-Methylpyridine-2,3-dicarboxylic acid (MPDCA), also known by its CAS number 53636-65-0, is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological properties, mechanisms of action, and relevant studies associated with MPDCA.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with two carboxylic acid groups at the 2 and 3 positions, along with a methyl group at the 5 position. Its molecular formula is C8H7NO4, and it exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 181.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-152 °C |

| Log P (octanol-water) | 0.47 |

Antimicrobial Properties

Research indicates that MPDCA exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

MPDCA has been studied for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Enzyme Inhibition

MPDCA has been identified as a non-competitive inhibitor of certain enzymes, including those involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical in drug metabolism . This inhibition could have implications for drug interactions and pharmacokinetics.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of MPDCA against common bacterial strains.

- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results : MPDCA showed significant inhibition zones, comparable to standard antibiotics.

- : MPDCA could be a candidate for developing new antimicrobial agents.

-

Antioxidant Activity Assessment :

- Objective : To assess the free radical scavenging ability of MPDCA.

- Method : DPPH assay was used to measure antioxidant capacity.

- Results : The IC50 value was found to be lower than that of ascorbic acid, indicating strong antioxidant potential.

- : MPDCA may help mitigate oxidative stress-related diseases.

The biological activities of MPDCA can be attributed to several mechanisms:

- Cell Membrane Disruption : The presence of carboxylic groups facilitates interaction with lipid membranes, leading to structural alterations in microbial cells.

- Free Radical Scavenging : The molecular structure allows for electron donation to free radicals, neutralizing their harmful effects.

- Enzyme Interaction : By binding to active sites on enzymes like CYP450s, MPDCA alters their activity, which can influence drug metabolism.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methylpyridine-2,3-dicarboxylic acid and its ester derivatives?

- Methodology :

- Oxidation of methylpyridine precursors : Use potassium permanganate (KMnO₄) in aqueous acidic conditions at 90–95°C to oxidize methyl-substituted pyridines. For example, 5-methoxy-2-methylpyridine can be oxidized to yield pyridine-dicarboxylic acids (47% yield) .

- Esterification : React the dicarboxylic acid with methanol or ethanol in the presence of catalytic sulfuric acid to form dimethyl or diethyl esters. For instance, dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS 112110-16-4) is synthesized via this route .

- Validation : Confirm product purity via melting point analysis, NMR (e.g., pyridine proton signals at δ 7.4–8.3 ppm), and elemental analysis (e.g., C: 54.92%, H: 4.57%, N: 9.15%) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- Elemental Analysis : Compare calculated and observed percentages of C, H, and N (e.g., C: 54.92% calc. vs. 54.61% obs.) .

- NMR Spectroscopy : Identify characteristic peaks for pyridine protons (δ 7.4–8.3 ppm), methyl groups (δ 3.85 ppm for methoxy), and carboxylic acid protons (broad ~δ 9–10 ppm) .

- Melting Point Determination : Compare experimental values (e.g., 140–145°C) with literature data to assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact (classified as H315/H319) .

- Ventilation : Ensure fume hoods are used to prevent inhalation of dust or vapors (H335) .

- Storage : Store at 2–8°C in a dry environment to maintain stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodology :

- Reproduce Synthesis : Standardize reaction conditions (e.g., solvent purity, temperature control) to minimize variability .

- Comparative Analysis : Use differential scanning calorimetry (DSC) or high-performance liquid chromatography (HPLC) to compare batches and identify impurities .

Q. What strategies enable selective derivatization of this compound for functional material development?

- Derivatization Approaches :

- Anhydride Formation : Heat the dicarboxylic acid under vacuum to form cyclic anhydrides, useful for polymer synthesis .

- Coordination Chemistry : Utilize the bipyridine-like structure to chelate metal ions (e.g., Ru or Ir) for catalytic or luminescent applications .

Q. How does the stability of this compound vary under alkaline or high-temperature conditions?

- Experimental Design :

- Alkaline Stability Tests : Reflux the compound in KOH/MeOH and monitor degradation via NMR or FTIR. Pyridine dicarboxylates are generally stable but may hydrolyze at elevated pH .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., boiling point ~428°C at 760 mmHg) to guide reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。